molecular formula C16H10F9IO3S B070695 Diphenyliodanium nonafluorobutane-1-sulfonate CAS No. 194999-82-1

Diphenyliodanium nonafluorobutane-1-sulfonate

Cat. No.: B070695
CAS No.: 194999-82-1
M. Wt: 580.2 g/mol
InChI Key: ORPDKMPYOLFUBA-UHFFFAOYSA-M
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Description

Stearic Acid-d2, also known as Octadecanoic Acid-2,2-d2, is a deuterated form of stearic acid. It is a saturated fatty acid with an 18-carbon chain and two deuterium atoms replacing two hydrogen atoms at the second carbon position. This modification makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d2 typically involves the hydrogenation of oleic acid or other unsaturated fatty acids in the presence of deuterium gas. The process includes:

Industrial Production Methods: Industrial production of Stearic Acid-d2 follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Stearic Acid-d2 involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms provide a unique marker that allows researchers to track its movement and transformation within cells. It interacts with molecular targets such as enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways .

Properties

CAS No.

194999-82-1

Molecular Formula

C16H10F9IO3S

Molecular Weight

580.2 g/mol

IUPAC Name

diphenyliodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C12H10I.C4HF9O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-10H;(H,14,15,16)/q+1;/p-1

InChI Key

ORPDKMPYOLFUBA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Synonyms

DIPHENYLIODONIUM PERFLUORO-1-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 ml of methanol, 3.61 g (0.01 mole) of diphenyliodonium bromide and 1.62 g (0.007 mole) of silver oxide were suspended, then the mixture was reacted at room temperature for 2 hours. To the reaction solution, 4.2 g (0.014 mole) of nonafluorobutanesulfonic acid was added drop-wise at room temperature, followed by reacting at the same temperature for 2 hours while stirring. The thus obtained reaction mixture was filtered and concentrated under reduced pressure, followed by purifying 6.4 g of the residue by column chromatography [Wako gel, C-200; eluent of methylene chloride/methanol=9/1 (v/v)], to obtain 4.6 g of diphenyliodonium nonafluorobutanesulfonate as a colorless crystal. The thus obtained crystal was named acid generator B1. The measurement results of melting point and NMR of acid generator B1 are shown bellow.
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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